1-(6-Methoxypyridin-3-yl)ethanol

Vue d'ensemble

Description

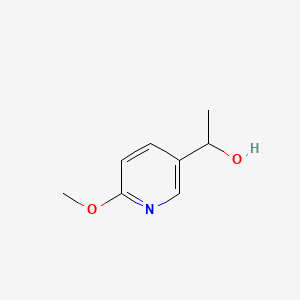

1-(6-Methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H11NO2 It features a pyridine ring substituted with a methoxy group at the 6-position and an ethanol group at the 3-position

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

Compounds with similar structures have been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the mapk/erk pathway .

Result of Action

Similar compounds have been used in the synthesis of anti-depressant molecules, indicating potential therapeutic effects .

Action Environment

It’s worth noting that similar compounds have been used in reactions that are exceptionally mild and functional group tolerant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-yl)ethanol typically involves the following steps:

Starting Material: The process begins with 6-methoxypyridine.

Grignard Reaction: 6-methoxypyridine is reacted with ethylmagnesium bromide to form the corresponding Grignard reagent.

Addition Reaction: The Grignard reagent is then reacted with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6-Methoxypyridin-3-yl)ethanol can undergo several types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: 1-(6-Methoxypyridin-3-yl)acetaldehyde or 1-(6-Methoxypyridin-3-yl)acetic acid.

Reduction: 1-(6-Methoxypyridin-3-yl)ethane.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-(6-Methoxypyridin-3-yl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

1-(6-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

1-(6-Ethoxypyridin-3-yl)ethanol: Similar structure but with an ethoxy group instead of a methoxy group.

1-(6-Hydroxypyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(6-Methoxypyridin-3-yl)ethanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its analogs. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

1-(6-Methoxypyridin-3-yl)ethanol is a pyridine-derived compound with significant potential in medicinal chemistry. Characterized by its methoxy substitution on the pyridine ring and an ethanol side chain, this compound exhibits various biological activities that make it a candidate for further research in pharmacology and therapeutic applications.

The molecular formula of this compound is C₉H₁₁NO₂, with a molar mass of approximately 165.19 g/mol. The compound features a hydroxyl group (-OH) which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has highlighted the anticancer potential of this compound, particularly in the context of Ewing’s sarcoma (ES). In studies evaluating its efficacy, this compound has been shown to inhibit the growth of ES cells significantly. The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic ring influence its inhibitory potency against EWS-FLI1, a fusion protein implicated in ES. For instance, compounds with para-methoxy substitutions demonstrated enhanced activity compared to those with meta or ortho substitutions, which reduced growth inhibition .

Table 1: Structure-Activity Relationship of this compound Derivatives

| Compound | Substitution Pattern | GI50 (µM) | Remarks |

|---|---|---|---|

| 1 | None | >10 | No significant inhibition |

| 2 | Para-methoxy | 2.6 | High inhibitory activity |

| 9a | Meta-methoxy | >10 | No activity |

| 9c | Ortho-methoxy | 3.5 | Moderate activity |

The mechanism through which this compound exerts its anticancer effects involves the inhibition of EWS-FLI1 transcriptional activity. This is critical for the survival and proliferation of Ewing’s sarcoma cells. The presence of the hydroxyl group is suggested to play a role in binding interactions, although it does not act as a hydrogen bond donor .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the use of pyridine derivatives and alcohols under specific catalytic conditions. This compound serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.

Table 2: Synthesis Methods for this compound

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Iridium-catalyzed reactions | 91% | THF, 60 °C |

| Direct alkylation | Varies | CH2Cl2, room temperature |

Study on Ewing’s Sarcoma

In a notable study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against EWS-FLI1 positive cell lines. The lead compound demonstrated a GI50 value of 2.6 µM, indicating strong inhibitory effects on cell proliferation compared to other tested compounds .

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activities of structurally similar compounds such as 1-(2-Pyridyl)ethanol and 1-(4-Pyridyl)ethanol. Results indicated that while all derivatives exhibited some level of biological activity, those with methoxy substitutions showed enhanced efficacy against specific cancer cell lines.

Propriétés

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDSKPPAAGUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.